3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
Pyrrolo[2,3-b]pyridine Scaffold: Historical Context and Significance in Heterocyclic Chemistry
The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole (B17877), is a nitrogen-containing heterocyclic compound that is isosteric to indole (B1671886), meaning it has a similar shape and size. rsc.orglibretexts.org This structural similarity to indole, a core component of many biologically active natural products, has made the 7-azaindole scaffold a subject of considerable interest for several decades. acs.org The initial interest in pyridine (B92270) derivatives stemmed from their presence in natural sources like alkaloids and their role in essential biological molecules such as vitamins. rsc.org
The significance of the pyrrolo[2,3-b]pyridine scaffold in heterocyclic chemistry has grown substantially over the years, primarily due to its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. rsc.org The incorporation of a nitrogen atom into the six-membered ring of the indole structure to form the 7-azaindole core alters its electronic properties, which can lead to enhanced biological activity and improved physicochemical characteristics compared to their indole counterparts. researchgate.net This has led to the widespread use of the pyrrolo[2,3-b]pyridine scaffold in the design of compounds targeting a diverse array of biological pathways. researchgate.netresearchgate.net
Structural Classification of 3-Amino-1H-pyrrolo[2,3-b]pyridin-5-ol within the Azaindole Family
This compound is classified as a derivative of 7-azaindole. The azaindole family is a group of bicyclic heteroaromatic compounds consisting of a pyridine ring fused to a pyrrole (B145914) ring. mdpi.comnih.gov There are six possible isomers of azaindole, distinguished by the position of the nitrogen atom in the six-membered ring and the fusion orientation of the two rings. nih.gov
The parent compound, 1H-pyrrolo[2,3-b]pyridine, is specifically designated as 7-azaindole. acs.org The structure of this compound is characterized by this core 7-azaindole scaffold, which is further functionalized with an amino group (-NH2) at the 3-position of the pyrrole ring and a hydroxyl group (-OH) at the 5-position of the pyridine ring. The presence of these functional groups provides sites for further chemical modification and interaction with biological targets.
Table 1: Structural Classification of this compound
| Feature | Description |
| Core Scaffold | 1H-pyrrolo[2,3-b]pyridine |
| Common Name of Scaffold | 7-Azaindole |
| Family | Azaindole |
| Substituent at Position 3 | Amino group (-NH2) |
| Substituent at Position 5 | Hydroxyl group (-OH) |
Overview of Academic Research Trajectories for Pyrrolo[2,3-b]pyridine Derivatives
Academic and industrial research into pyrrolo[2,3-b]pyridine derivatives has been extensive and continues to expand. The versatility of this scaffold has led to its exploration in a multitude of therapeutic areas. researchgate.net A significant portion of the research has focused on the development of kinase inhibitors, which are compounds that block the action of protein kinases, enzymes that play a crucial role in cell signaling and growth. nih.gov
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of various kinases, including but not limited to:
Phosphoinositide 3-kinase (PI3K) : A key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov
Fibroblast Growth Factor Receptor (FGFR) : A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. nih.govrsc.orgacs.org
B-RAF : A serine/threonine-protein kinase that is part of the RAS/MAPK signaling pathway and is frequently mutated in various cancers. nih.gov
Cyclin-Dependent Kinase 9 (CDK9) : A kinase involved in the regulation of transcription. acs.orgnih.gov
PIM1 kinase : A proto-oncogene serine/threonine-protein kinase implicated in cell survival and proliferation. researchgate.net
Colony-Stimulating Factor 1 Receptor (CSF-1R) : A receptor tyrosine kinase involved in the regulation of macrophages. acs.org
c-Met : A receptor tyrosine kinase that, when activated, triggers a range of cellular responses, including proliferation, motility, and invasion. researchgate.net
Beyond kinase inhibition, research has also explored the potential of pyrrolo[2,3-b]pyridine derivatives as antifungal agents, particularly against the fungus responsible for rice blast. acs.org Furthermore, their antiproliferative activities against various cancer cell lines have been a major focus of investigation. researchgate.netresearchgate.netnih.gov The ability of these compounds to intercalate with DNA has also been studied as a potential mechanism for their anticancer effects. researchgate.net The ongoing research highlights the broad therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold.
Table 2: Selected Research Applications of Pyrrolo[2,3-b]pyridine Derivatives
| Research Area | Target/Application | Reference(s) |
| Kinase Inhibition | PI3K, FGFR, B-RAF, CDK9, PIM1, CSF-1R, c-Met | nih.govnih.govnih.govrsc.orgacs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.net |
| Antifungal Activity | Pyricularia oryzae (rice blast fungus) | acs.org |
| Antiproliferative Activity | Various cancer cell lines | researchgate.netresearchgate.netnih.gov |
| DNA Intercalation | Potential anticancer mechanism | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C7H7N3O/c8-6-3-10-7-5(6)1-4(11)2-9-7/h1-3,11H,8H2,(H,9,10) |
InChI Key |
KDGSCLOLZFAOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)O |
Origin of Product |
United States |
Synthetic Strategies for 3 Amino 1h Pyrrolo 2,3 B Pyridin 5 Ol and Its Derivatives
Classical Pyrrolo[2,3-b]pyridine Ring Construction Methodologies
Traditional methods for constructing the 7-azaindole (B17877) scaffold have been adapted from well-established indole (B1671886) syntheses. These strategies typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or the simultaneous construction of both rings from acyclic precursors.
Pyrrolo Annelation Approaches to Preformed Pyridine Rings
Pyrrolo annelation involves the fusion of a pyrrole ring onto an existing pyridine structure. This is a common and versatile strategy for the synthesis of 7-azaindoles. The specific approach often depends on the available starting materials and the desired substitution pattern on the final product. These methods are foundational in the synthesis of various pyrrolopyridine derivatives. juniperpublishers.com
Madelung and Fischer Type Syntheses: Scope and Limitations
The Madelung and Fischer indole syntheses are classic methods that have been adapted for the preparation of 7-azaindoles.
The Madelung synthesis involves the intramolecular cyclization of an N-(2-picolyl)formamidine or a related amide. This reaction is typically carried out at high temperatures using a strong base. While effective for certain substitution patterns, the harsh reaction conditions can limit its applicability, especially for substrates with sensitive functional groups.
The Fischer indole synthesis , a cornerstone of indole chemistry, can also be applied to the synthesis of 7-azaindoles. This reaction involves the acid-catalyzed cyclization of a pyridine-derived hydrazone. The success of the Fischer synthesis is highly dependent on the stability of the hydrazone intermediate and the electronic nature of the substituents on both the pyridine and the hydrazine (B178648) components. The scope can be limited by the availability of the required pyridine hydrazines and the potential for side reactions under the acidic conditions.
| Method | Description | Scope | Limitations |
| Madelung Synthesis | Intramolecular cyclization of N-(2-picolyl)amides. | Can provide access to various substituted 7-azaindoles. | Requires high temperatures and strong bases, limiting functional group tolerance. |
| Fischer Synthesis | Acid-catalyzed cyclization of pyridine-derived hydrazones. | A versatile method for a range of substituted 7-azaindoles. | Dependent on the availability and stability of pyridine hydrazines; acidic conditions can be harsh. |
Cyclization from 2-Aminopyridine (B139424) Precursors
A widely employed strategy for the synthesis of the pyrrolo[2,3-b]pyridine core involves the use of 2-aminopyridine derivatives. These precursors can undergo cyclization with various reagents to form the fused pyrrole ring. For instance, 2-amino-3-halopyridines can be reacted with alkynes in the presence of a palladium catalyst, followed by an intramolecular cyclization to yield the 7-azaindole scaffold. Another common approach is the reaction of 2-aminopyridines with α-haloketones, leading to the formation of an intermediate that subsequently cyclizes to the desired product. The versatility of this method lies in the wide availability of substituted 2-aminopyridines and the variety of cyclization partners that can be employed, allowing for the introduction of diverse substituents on the pyrrole ring. juniperpublishers.com
Modern Convergent and Multicomponent Synthetic Routes
In recent years, more efficient and versatile synthetic methods have been developed, including convergent strategies that assemble the final molecule from smaller, pre-functionalized fragments, and multicomponent reactions that form the product in a single step from three or more starting materials.
Cross-Coupling Reactions for Pyrrolo[2,3-b]pyridine Scaffold Assembly
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems, including the pyrrolo[2,3-b]pyridine scaffold. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of substituted 7-azaindoles. This reaction involves the coupling of a boronic acid or ester with a halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov
In the context of 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol synthesis, a Suzuki-Miyaura coupling could be envisioned at various stages. For example, a pre-functionalized pyrrolo[2,3-b]pyridine core bearing a halogen at a specific position could be coupled with a suitable boronic acid to introduce a desired substituent. Alternatively, the pyridine ring itself could be constructed via a Suzuki-Miyaura reaction, followed by the annelation of the pyrrole ring.
A key advantage of the Suzuki-Miyaura reaction is its high functional group tolerance, which allows for the synthesis of complex molecules without the need for extensive protecting group strategies. The reaction conditions can often be tuned to achieve high yields and selectivity.
Table of Suzuki-Miyaura Cross-Coupling Examples for Pyrrolo[2,3-b]pyridine Synthesis
| Halide/Triflate Component | Boronic Acid/Ester Component | Catalyst/Ligand | Base | Product |
| 3-Bromo-7-azaindole derivative | Arylboronic acid | Pd(PPh3)4 | K2CO3 | 3-Aryl-7-azaindole derivative |
| 5-Iodo-7-azaindole derivative | Alkylboronic acid | PdCl2(dppf) | Cs2CO3 | 5-Alkyl-7-azaindole derivative |
| 2-Chloro-5-methoxy-pyridine | Pyrrole-2-boronic acid | Pd(OAc)2/SPhos | K3PO4 | 2-(Pyrrol-2-yl)-5-methoxypyridine |
The development of new ligands and catalytic systems continues to expand the scope and efficiency of the Suzuki-Miyaura cross-coupling in the synthesis of complex heterocyclic compounds like this compound and its derivatives. nih.gov
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction facilitates the coupling of amines with aryl halides or triflates, a transformation that is often challenging using traditional methods. wikipedia.orgnih.gov The utility of this reaction stems from its broad substrate scope, functional group tolerance, and the development of various generations of catalyst systems that allow for reactions under increasingly mild conditions. wikipedia.org
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and depends on the specific substrates being coupled. nih.govmdpi.com
In the context of synthesizing derivatives of this compound, this approach would typically involve the coupling of a protected 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol derivative with an appropriate amine or ammonia (B1221849) equivalent. The development of bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, has expanded the scope to include primary amines and even ammonia surrogates. wikipedia.org
Table 1: Key Components in Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [(allyl)PdCl]₂ | Source of the active Pd(0) catalyst. nih.govmdpi.com |
| Phosphine Ligand | BINAP, DPPF, Xantphos, DavePhos | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgresearchgate.net |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine to form the palladium-amido complex. mdpi.comresearchgate.net |
| Aryl Halide/Triflate | Aryl chlorides, bromides, iodides, triflates | The electrophilic coupling partner. wikipedia.org |
| Amine | Primary amines, secondary amines, ammonia surrogates | The nucleophilic coupling partner. wikipedia.orgnih.gov |
Palladium-Catalyzed Cyanation/Reduction Sequences
An alternative strategy for introducing the 3-amino group onto the 1H-pyrrolo[2,3-b]pyridine core involves a two-step sequence: palladium-catalyzed cyanation followed by reduction of the resulting nitrile. This method is particularly useful when direct amination is challenging. Palladium-catalyzed cyanation has evolved significantly, moving from early methods that required harsh conditions to modern protocols with high functional group tolerance. nih.govnih.gov
The first step is the cross-coupling of a 3-halo-1H-pyrrolo[2,3-b]pyridin-5-ol precursor with a cyanide source. rsc.org While historically toxic cyanide sources like KCN were used, contemporary methods often employ less toxic and more manageable reagents such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.gov The reaction is catalyzed by a palladium complex, often similar to those used in Buchwald-Hartwig amination, employing various phosphine ligands to achieve efficient coupling. nih.govorganic-chemistry.org For instance, the synthesis of 4-cyano-7-azaindole (B1339843) has been successfully achieved from its corresponding halide using a palladium catalyst. nih.gov
Once the 3-cyano derivative is obtained, the nitrile group can be reduced to a primary amine (aminomethyl group) using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent depends on the presence of other functional groups in the molecule. This sequence provides a reliable pathway to the desired amino functionality.
Table 2: Conditions for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides
| Catalyst/Precursor | Ligand | Cyanide Source | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | dppf | Zn(CN)₂ | DMF | 80-150 °C |
| Pd₂(dba)₃ | XPhos | K₄[Fe(CN)₆]·3H₂O | t-BuOH/H₂O | 100 °C |
| [(allyl)PdCl]₂ | cataCXium A | Zn(CN)₂ | NMP | 120 °C |
| P1 Palladacycle | BrettPhos (L2) | K₄[Fe(CN)₆]·3H₂O | t-AmylOH | 100 °C |
Data compiled from various sources discussing general Pd-catalyzed cyanation. nih.govnih.gov
Cycloaddition and Condensation Reactions
Ugi-Zhu Reactions and Cascade Processes for Pyrrolo[3,4-b]pyridin-5-ones
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot. mdpi.com The Ugi-Zhu three-component reaction (UZ-3CR) is an elegant variation of the Ugi reaction used to synthesize trisubstituted 5-aminooxazoles. mdpi.com These oxazoles serve as pivotal intermediates in cascade processes to construct complex heterocyclic systems, such as pyrrolo[3,4-b]pyridin-5-ones, which are structural isomers of the target pyrrolo[2,3-b]pyridine core. mdpi.commdpi.com
Table 3: Ugi-Zhu/Cascade Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
| Aldehyde Component | Amine Component | Isocyanide Component | Catalyst | Overall Yield |
|---|---|---|---|---|
| Various Aromatic Aldehydes | Various Primary Amines | α-Isocyanoacetamides | Ytterbium Triflate | 20-92% mdpi.com |
| BODIPY-aldehyde | Various Primary Amines | α-Isocyanoacetamides | Scandium (III) Triflate | 20-46% frontiersin.org |
| Furfural Derivatives | Various Primary Amines | α-Isocyanoacetamides | Ytterbium Triflate | 45-82% rsc.org |
| Various Aldehydes | Various Amines | α-Isocyano-β-phenylpropionamides | Cerium(III) Chloride | 65-85% tandfonline.com |
Cyclocondensation with Active Methylene (B1212753) Compounds
Cyclocondensation reactions are fundamental in heterocyclic synthesis. The construction of the pyridine ring within the 1H-pyrrolo[2,3-b]pyridine framework can be achieved through reactions involving active methylene compounds. journaljmsrr.com These are compounds containing a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons and makes the carbon a potent nucleophile.
In a typical strategy, a suitably functionalized pyrrole derivative acts as the starting material. For instance, a 2-amino-3-formylpyrrole or a related derivative can be condensed with an active methylene compound such as malononitrile, ethyl cyanoacetate, or a 1,3-dicarbonyl compound. purkh.com The reaction generally proceeds via an initial Knoevenagel condensation between the aldehyde of the pyrrole and the active methylene compound, followed by an intramolecular cyclization through nucleophilic attack of the pyrrole nitrogen or an amino substituent onto one of the electron-withdrawing groups (e.g., a nitrile or ester). Subsequent aromatization, often through the elimination of a small molecule, yields the fused pyrrolopyridine system. The specific reaction conditions, such as the choice of base or acid catalyst and solvent, are crucial for directing the cyclization and achieving good yields. journaljmsrr.com
Regioselective Functionalization Techniques
N-Oxide Mediated Regioselective Chlorination and Functionalization
Direct electrophilic substitution on the pyridine ring of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is often difficult due to the electron-deficient nature of the pyridine ring. acs.orgrsc.org A powerful strategy to overcome this challenge and achieve regioselective functionalization is through the formation of the corresponding N-oxide. researchgate.net Oxidation of the pyridine nitrogen atom to an N-oxide significantly alters the electronic properties of the ring. It activates the positions ortho (C6) and para (C4) to the nitrogen for nucleophilic attack and modifies the reactivity towards electrophiles.
This activation enables regioselective halogenation. For instance, selective functionalization at the 6-position of 7-azaindole can be achieved via a Reissert-Henze type reaction on the N-oxide. researchgate.net Furthermore, rhodium-catalyzed C-H chlorination has been developed, using the N-oxide functionality to direct the substitution. nih.govacs.org An unexpected rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles has been demonstrated using 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent. nih.govfigshare.com This method provides efficient access to ortho-chlorinated azaindoles. nih.gov After the desired functional group has been introduced, the N-oxide can be readily removed by deoxygenation (e.g., using PCl₃ or H₂/Pd) to restore the pyridine ring, yielding a regioselectively functionalized 1H-pyrrolo[2,3-b]pyridine. nih.gov
Electrophilic Substitution Reactions at the 3-Position of the Pyrrolo[2,3-b]pyridine System
The pyrrolo[2,3-b]pyridine (7-azaindole) core presents a nuanced landscape for electrophilic substitution. The regioselectivity of such reactions is a balance between the electronic properties of the electron-rich pyrrole ring and the electron-deficient pyridine ring.
In isolation, pyrrole typically undergoes electrophilic substitution preferentially at the C2-position. onlineorganicchemistrytutor.comaklectures.com This preference is attributed to the superior resonance stabilization of the resulting cationic intermediate (arenium ion), which can delocalize the positive charge over three atoms, including the nitrogen. Attack at the C3-position results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.comyoutube.com
Conversely, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it favors the C3-position. quora.comquora.com Attack at the C2 or C4 positions leads to a highly unstable resonance structure where the electronegative nitrogen atom bears a positive charge. youtube.comquora.comquora.com
In the fused pyrrolo[2,3-b]pyridine system, the directing influence of the pyrrole ring's nitrogen atom dominates, making the pyrrole moiety the preferred site for electrophilic attack. However, the fusion to the pyridine ring alters the typical pyrrole reactivity. The C3-position becomes the primary site for electrophilic substitution. This outcome is because substitution at C3 keeps the aromaticity of the pyridine ring intact and avoids placing a positive charge on the adjacent pyridine nitrogen. stackexchange.com Research on the chemistry of 7-azaindole confirms that reactions like nitration and acylation proceed at the 3-position. researchgate.net This regioselectivity is crucial for introducing substituents, such as the amino group, at the desired position to build the core structure of compounds like this compound.
| Aromatic System | Preferred Position for EAS | Reasoning |
|---|---|---|
| Pyrrole | C2 | Greater resonance stabilization of the intermediate carbocation (3 resonance structures). onlineorganicchemistrytutor.comyoutube.com |
| Pyridine | C3 | Avoids placing a positive charge on the electronegative nitrogen atom in the intermediate. quora.comquora.com |
| Pyrrolo[2,3-b]pyridine (7-Azaindole) | C3 | Dominant influence of the pyrrole ring directs attack to that ring, while C3-attack is electronically favored over C2 in the fused system. researchgate.net |
Strategic Protecting Group Chemistry in Pyrrolo[2,3-b]pyridine Synthesis
The synthesis of complex pyrrolo[2,3-b]pyridine derivatives often necessitates the use of protecting groups to mask reactive sites, such as the pyrrole N-H and hydroxyl groups. nih.gov This strategy prevents unwanted side reactions and allows for selective transformations at other positions on the heterocyclic core.
A commonly employed protecting group for the pyrrole nitrogen in this context is the trimethylsilylethoxymethyl (SEM) group. nih.gov The selection of a suitable protecting group is critical and must consider its stability to the reaction conditions required for subsequent steps and the ease of its eventual removal. The SEM group is often chosen for its robustness under various conditions, including cross-coupling reactions. nih.gov In syntheses targeting specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, masking the pyrrole nitrogen proved essential for the success of transformations like the Buchwald-Hartwig amination at the C4-position. nih.gov
Challenges and Solutions in Deprotection Steps (e.g., Trimethylsilylethoxymethyl (SEM) Deprotection)
These challenges highlight the need for careful optimization of deprotection conditions. Solutions may involve exploring alternative reagents, adjusting reaction temperatures and times, or redesigning the synthetic route to avoid particularly sensitive intermediates. The difficulties encountered underscore the importance of a holistic approach to protecting group strategy, where the ease of removal is given as much consideration as its stability during the synthetic sequence.
Scalability and Optimization of Synthetic Pathways for Research Applications
For the synthesis of pyrrolo[2,3-b]pyridine derivatives, several strategies have been employed to optimize efficiency. One-pot, multi-component reactions (MCRs) represent a powerful approach. For the related pyrrolo[2,3-d]pyrimidine scaffold, a one-pot, three-component reaction has been developed that allows for the rapid assembly of the core structure in high yields, simplifying the procedure and reducing waste from intermediate purification steps. scielo.org.mx Similarly, one-pot Suzuki-Miyaura cross-coupling reactions have been used to synthesize C3,C6-diaryl 7-azaindoles, demonstrating an efficient way to build molecular complexity. acs.org
| Strategy | Description | Advantages for Optimization/Scalability | Reference Example |
|---|---|---|---|
| Multi-Step Linear Synthesis | Step-by-step construction and functionalization of the core. | Allows for clear characterization of intermediates. | Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involving sequential cross-coupling. nih.gov |
| One-Pot Multi-Component Reaction (MCR) | Combining three or more reactants in a single vessel to form the product. | Reduces reaction time, purification steps, and waste; improves overall efficiency. | One-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidines. scielo.org.mx |
| One-Pot Sequential Coupling | Performing multiple distinct reactions (e.g., two different cross-couplings) in the same reactor without isolating intermediates. | Improves step economy and reduces handling losses. | One-pot Suzuki-Miyaura cross-coupling for C3,C6-diaryl 7-azaindoles. acs.org |
Chemical Reactivity and Derivatization of the 3 Amino 1h Pyrrolo 2,3 B Pyridin 5 Ol Core
Functional Group Transformations at Key Positions (e.g., C-3, C-4, C-5, C-6, N-1)
The functionalization of the 7-azaindole (B17877) core can be selectively achieved at various positions through a range of modern synthetic methodologies. Advances in metal-catalyzed chemistry have been particularly instrumental in developing efficient methods for these transformations. rsc.org
C-3 Position: The C-3 position of the 7-azaindole nucleus is analogous to the C-3 position of indole (B1671886) and is susceptible to electrophilic substitution. However, protonation of the pyridine (B92270) nitrogen can alter the electronic properties and promote reactions at this site. researchgate.net
C-4, C-5, and C-6 Positions: Functionalization at the pyridine ring positions often requires more specialized techniques. Directed metalation groups (DMGs) can be employed to achieve regioselective functionalization. For instance, a carbamoyl (B1232498) group at N-7 can direct metalation to the C-6 position. scispace.com Subsequent reactions with various electrophiles can introduce a wide range of substituents. Additionally, cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, and amino groups at halogenated positions of the pyridine ring. mdpi.comnih.gov
N-1 Position: The pyrrole (B145914) nitrogen (N-1) can be readily functionalized. N-alkynylation of 7-azaindoles has been achieved using copper(I) iodide/DMAP-catalyzed oxidative conditions at room temperature. researchgate.net This transformation provides a handle for further modifications, such as click chemistry applications. The N-1 position can also be protected with groups like trimethylsilylethoxymethyl (SEM) to facilitate other transformations on the scaffold. nih.gov
| Position | Reaction Type | Reagents/Conditions | Outcome |
| C-2 & C-6 | Directed Metalation | LDA, Electrophile | Introduction of various functional groups. scispace.com |
| C-3 | Electrophilic Substitution | Electrophile, Acidic conditions | Substitution at the C-3 position. researchgate.net |
| C-4 | Buchwald-Hartwig Amination | Secondary amine, Pd catalyst | Introduction of an amino group. nih.gov |
| C-5 | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | Introduction of an aryl group. mdpi.com |
| C-6 | Directed Metalation | N-7 carbamoyl group, Metalating agent | Regioselective functionalization. scispace.com |
| N-1 | N-Alkynylation | CuI/DMAP | Introduction of an alkynyl group. researchgate.net |
| N-1 | Protection | SEM-Cl | Protection of the pyrrole nitrogen. nih.gov |
Synthesis of Substituted Pyrrolo[2,3-b]pyridine Analogs
The synthesis of substituted pyrrolo[2,3-b]pyridine analogs can be approached through various synthetic strategies, either by building the heterocyclic core from precursors or by modifying a pre-existing 7-azaindole scaffold.
One common approach involves the construction of the pyrrole ring onto a substituted pyridine precursor. For example, starting from nicotinic acid derivatives or 2,6-dichloropyridine, a flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles can be achieved. organic-chemistry.org Another method utilizes a one-pot process involving copper-free Sonogashira alkynylation of N-alkylated o-chloroarylamines followed by a base-mediated indolization. organic-chemistry.org
Palladium-catalyzed reactions are extensively used in the synthesis of substituted 7-azaindoles. A one-pot synthesis of 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles has been developed using amino-halopyridines as starting materials. nih.gov This methodology demonstrates a wide scope and compatibility with various functional groups. nih.gov Similarly, the synthesis of 2-methyl 5-, 6-, and 7-azaindoles can be accomplished via a palladium-catalyzed annulation of ortho-iodoarylamines with allyl acetate. nih.gov
The synthesis of fluorinated pyrrolo[2,3-b]pyridines has been developed by reacting 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles. enamine.net The subsequent removal of the tert-butyl protecting group allows for further modifications like glycosylation. enamine.net
| Starting Material | Key Reaction | Catalyst/Reagents | Product |
| Nicotinic acid derivatives | Epoxide-opening-cyclization-dehydration | Microwave heating | 1,3,6-substituted 7-azaindoles. organic-chemistry.org |
| N-alkylated o-chloroarylamines | Copper-free Sonogashira alkynylation, Indolization | Base | N-alkylazaindoles. organic-chemistry.org |
| Amino-halopyridines | N-arylation, Sonogashira reaction | Palladium | 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles. nih.gov |
| Ortho-iodoarylamines | Annulation | Pd(OAc)₂, LiCl, K₂CO₃ | 2-methyl 5-, 6-, and 7-azaindoles. nih.gov |
| 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile | Reaction with 1,3-bielectrophiles | - | Fluorinated pyrrolo[2,3-b]pyridines. enamine.net |
Diversification Strategies for Pyrrolo[2,3-b]pyridine Libraries
The development of combinatorial libraries of pyrrolo[2,3-b]pyridine derivatives is of significant interest for drug discovery, enabling the rapid exploration of chemical space to identify potent and selective bioactive molecules. bohrium.com Diversification strategies often rely on the functionalization of a common core structure with a variety of building blocks.
A key strategy involves the late-stage functionalization of the 7-azaindole scaffold. By introducing different substituents at various positions of the ring system, a large number of analogs can be generated from a common intermediate. Metal-catalyzed cross-coupling reactions are particularly well-suited for this purpose, allowing for the introduction of a wide range of aryl, alkyl, and amino groups. rsc.org
For instance, a library of N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines was synthesized to explore their potential as multi-receptor tyrosine kinase inhibitors. nih.gov Although this example pertains to the pyrrolo[2,3-d]pyrimidine scaffold, the principles of library design and synthesis are transferable to the pyrrolo[2,3-b]pyridine core. The strategy involved a bis-electrophilic cyclization to form the core, followed by chlorination and nucleophilic substitution with various anilines. nih.gov
The development of DNA-encoded libraries of privileged scaffolds like pyrrolopyrimidines has also been explored as a powerful tool for discovering drug candidates. bohrium.com Solid-phase synthetic strategies have been developed to overcome the challenges of DNA compatibility, allowing for the efficient synthesis of structurally diverse libraries. bohrium.com
Click Chemistry Applications for Pyrrolo[2,3-b]pyridine Conjugates
Click chemistry, a concept introduced by K.B. Sharpless, refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org
The 7-azaindole scaffold can be readily derivatized for click chemistry applications. As mentioned earlier, N-alkynylated 7-azaindoles can be synthesized via a CuI/DMAP-catalyzed oxidative N-alkynylation. researchgate.net These N-alkynylated derivatives can then be subjected to click reactions with various azides to generate 7-azaindole decorated 1,4- or 1,5-disubstituted 1,2,3-triazoles. researchgate.net This approach allows for the efficient conjugation of the 7-azaindole core to other molecules, such as biomolecules or fluorescent probes, to study their biological interactions or to develop targeted therapeutics.
The transformation of a nitrile group on a pyrrolo[3,4-b]pyridin-5-one into a tetrazole or a triazine via click reactions has also been demonstrated. mdpi.com The [3+2] cycloaddition between a nitrile and an azide (B81097) source is a common method for synthesizing 5-substituted-1H-tetrazoles. mdpi.com
Rearrangement Reactions in Pyrrolo[2,3-b]pyridine Synthesis and Derivatization
Rearrangement reactions can play a crucial role in the synthesis and derivatization of the pyrrolo[2,3-b]pyridine core, often providing access to structures that are not easily accessible through other means.
The Fischer indole synthesis, a classic method for preparing indoles, can be applied to the synthesis of 7-azaindoles. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. For example, a Fischer reaction between 2-hydrazinopyridine (B147025) and a ketone can lead to the formation of a 7-azaindole derivative. A nih.govnih.gov sigmatropic rearrangement is a key step in this process. researchgate.net
In a different context, a "directed metalation-group dance" has been reported for the regioselective functionalization of 7-azaindole. scispace.com An N-7 carbamoyl group can direct metalation to the C-6 position. In the presence of a catalytic amount of ClCONR₂, this carbamoyl group can "dance" from the N-7 to the N-1 position, allowing for a second directed metalation-electrophile quench sequence to furnish 2,6-disubstituted azaindoles. scispace.com This represents a controlled annular isomerism that enables multiple functionalization events on the 7-azaindole scaffold. scispace.com
Advanced Computational and Theoretical Studies on 3 Amino 1h Pyrrolo 2,3 B Pyridin 5 Ol Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 7-azaindole (B17877) systems, these calculations have been instrumental in elucidating their electronic landscape and reactivity patterns.
The 7-azaindole core is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. Theoretical studies have been conducted to predict the most probable sites for electrophilic attack. The regioselectivity is largely governed by the electron density at different positions of the bicyclic ring. For the parent 7-azaindole, computational models predict that the C3 position of the pyrrole (B145914) ring is the most nucleophilic and therefore the most likely site for electrophilic substitution. This is because the positive charge in the intermediate sigma complex can be effectively delocalized over the nitrogen atom of the pyrrole ring without disrupting the aromaticity of the pyridine (B92270) ring. stackexchange.com
The presence of activating groups, such as the amino group at the C3 position and the hydroxyl group at the C5 position in 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol, is expected to further enhance the electron density of the ring system. The amino group at C3 strongly activates the pyrrole ring, while the hydroxyl group at C5 influences the electronic properties of the pyridine ring. Quantum chemical calculations on substituted indoles and azaindoles have shown that electron-donating groups can significantly influence the regioselectivity of electrophilic substitution. nih.govbeilstein-journals.org In general, the C3 position remains a primary site for substitution in many 7-azaindole derivatives. beilstein-journals.org
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C3 | High | High electron density, stable cationic intermediate with charge delocalization on nitrogen. stackexchange.com |
| C2 | Moderate | Less favored due to disruption of the pyrrole aromaticity in the intermediate. |
| C4, C6 | Low | Substitution on the pyridine ring is generally less favorable than on the pyrrole ring. |
7-Azaindole and its derivatives are known to exhibit interesting photophysical properties, including excited-state proton transfer, which is a form of tautomerism. The presence of both a proton-donating (N1-H) and a proton-accepting (N7) site within the same molecule allows for the formation of a tautomer where the proton has transferred from N1 to N7. This process is highly sensitive to the surrounding solvent environment. acs.org
Computational studies have revealed that in nonpolar solvents, 7-azaindole can form a dimer that facilitates a double proton transfer in the excited state. In protic solvents like water and alcohols, the solvent molecules can mediate the proton transfer by forming a hydrogen-bonded bridge between the N1-H and N7 sites. acs.org Theoretical calculations have shown that the energy barrier for this proton transfer is influenced by the solvent's polarity and its ability to form hydrogen bonds. acs.org The amino and hydroxyl substituents in this compound can also participate in hydrogen bonding with the solvent, further influencing the tautomeric equilibrium and the dynamics of proton transfer.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and dynamics simulations are powerful tools for understanding how ligands like this compound interact with biological macromolecules, such as proteins. These methods can predict binding modes, estimate binding affinities, and provide insights into the conformational changes that occur upon binding.
The 7-azaindole scaffold is a common feature in many kinase inhibitors. nih.gov Molecular docking and molecular dynamics (MD) simulations have been extensively used to study the binding of 7-azaindole derivatives to the ATP-binding site of various kinases. nih.govmdpi.com These studies have shown that the 7-azaindole core can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. researchgate.net
For this compound, the amino group at C3 and the hydroxyl group at C5 can form additional hydrogen bonds with the protein, potentially enhancing binding affinity and selectivity. MD simulations can be used to explore the stability of these interactions over time and to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. mdpi.comnih.gov
| Interaction Type | Interacting Groups on Ligand | Interacting Residues on Protein (Typical) |
|---|---|---|
| Hydrogen Bonding | N1-H and N7 of the 7-azaindole core | Backbone atoms in the kinase hinge region |
| Hydrogen Bonding | Amino and hydroxyl substituents | Side chains of polar amino acids (e.g., Asp, Glu, Ser) |
| Van der Waals Interactions | The bicyclic ring system | Hydrophobic residues in the ATP-binding pocket |
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of pyrrolo[2,3-b]pyridine derivatives can be performed using computational methods to identify low-energy conformations that are likely to be biologically relevant. For flexible molecules, understanding the preferred conformations of rotatable bonds is crucial.
Substituents on the pyrrolo[2,3-b]pyridine ring can influence its conformational preferences. For instance, bulky substituents can sterically hinder certain conformations, while groups capable of forming intramolecular hydrogen bonds can stabilize specific arrangements. MD simulations can provide a dynamic picture of the conformational landscape of these molecules in different environments, such as in solution or when bound to a protein. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These models can guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
For 7-azaindole derivatives, SAR studies have shown that substitutions at various positions on the ring can have a significant impact on their biological activity. ingentaconnect.com For example, in a series of dopamine (B1211576) D4 ligands, the highest affinity was found in the 3-aminomethyl-7-azaindole series. nih.gov In the context of kinase inhibition, substitutions that enhance the interactions with the ATP-binding site are generally favored. nih.gov
QSAR models use statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities. ingentaconnect.com For 7-azaindole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models for their inhibitory activity against various targets. ingentaconnect.com These models can provide insights into the structural features that are important for activity and can be used to predict the activity of new, unsynthesized compounds.
Biological Activities and Mechanistic Insights of 3 Amino 1h Pyrrolo 2,3 B Pyridin 5 Ol Derivatives in Vitro Studies
Kinase Inhibition Profiles
The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for chemical modifications that can be tailored to target the ATP-binding sites of different kinases with high affinity and selectivity. Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent inhibitory activities across a range of kinase families.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibition of VEGFR-2 is a key strategy in cancer therapy. A series of novel pyrrolo[2,3-d]pyrimidine-based compounds, which share a similar bicyclic nitrogen-containing core with 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol, have been designed and synthesized as VEGFR-2 inhibitors. nih.gov In vitro evaluation of these compounds demonstrated highly potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range. nih.gov For instance, certain derivatives carrying biaryl urea (B33335) moieties exhibited IC50 values as low as 11.9 nM and 13.6 nM. nih.gov Molecular docking studies have shown that these compounds bind to the inactive conformation of VEGFR-2, mimicking the binding modes of approved VEGFR-2 kinase inhibitors. nih.gov Similarly, pyridine-derived compounds have also been investigated as VEGFR-2 inhibitors, with some exhibiting IC50 values comparable to the established inhibitor sorafenib. nih.gov One such compound demonstrated an IC50 value of 0.12 µM, nearly equipotent to sorafenib's 0.10 µM. nih.gov
| Compound ID | Target Kinase | IC50 (nM) |
| 12d | VEGFR-2 | 11.9 |
| 15c | VEGFR-2 | 13.6 |
| Compound 10 | VEGFR-2 | 120 |
| Sorafenib | VEGFR-2 | 100 |
This table presents the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives and reference compounds against VEGFR-2.
BCL-2 Inhibitors (as Venetoclax Precursors)
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis (programmed cell death), and its overexpression is a survival mechanism for many cancer cells. This compound is a crucial intermediate in the synthesis of Venetoclax (also known as ABT-199 or GDC-0199), a potent and selective BCL-2 inhibitor. nbinno.com The pyrrolo[2,3-b]pyridine core of this precursor is a fundamental building block for constructing the complex architecture of Venetoclax. nbinno.com While the direct BCL-2 inhibitory activity of this compound itself is not the focus, its role as a key starting material underscores the importance of this scaffold in the development of targeted cancer therapies that restore apoptotic pathways. nbinno.com Research has also explored other derivatives, such as 3-thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile derivatives, which have shown pan-inhibitory activity against BCL-2, Bcl-xL, and Mcl-1, with IC50 values in the low nanomolar range. nih.gov
CSF1R Kinase Inhibitors
Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase that plays a vital role in the regulation and survival of macrophages. nih.govacs.org In cancer, tumor-associated macrophages (TAMs) often promote tumor growth, making CSF1R an attractive therapeutic target. nih.gov A series of highly selective pyrrolo[2,3-d]pyrimidines have been developed, demonstrating subnanomolar enzymatic inhibition of CSF1R. nih.govacs.org These compounds exhibit excellent selectivity over other kinases in the same family. nih.gov For example, a prototypic inhibitor from this series recorded an enzymatic CSF1R IC50 of 1 nM. acs.org The structure-activity relationship studies of these derivatives have been crucial in identifying compounds with potent cellular activity and favorable pharmacokinetic profiles. researchgate.net
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cellular processes, and its abnormal activation is linked to several types of tumors. nih.govrsc.org Consequently, targeting FGFRs is a promising strategy for cancer treatment. nih.govrsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. nih.gov One particularly effective compound, 4h, demonstrated pan-FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov This compound also showed significant activity against FGFR4 with an IC50 of 712 nM. nih.gov In vitro, this derivative was shown to inhibit the proliferation of breast cancer cells and induce apoptosis. nih.gov
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
This table summarizes the in vitro inhibitory activity of compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, against different FGFR isoforms.
Janus Kinase 3 (JAK3) Inhibition and Immunomodulatory Effects
Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are essential for signaling pathways of numerous cytokines involved in immune responses. daneshyari.comnih.govnih.gov JAK3, in particular, is a key target for the development of immunosuppressive agents for treating autoimmune diseases and preventing organ transplant rejection. nih.govnih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as novel immunomodulators targeting JAK3. nih.gov Chemical modifications of a lead compound, including the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, led to a significant increase in JAK3 inhibitory activity. nih.gov Further optimization of a 1H-pyrrolo[2,3-b]pyridine derivative led to the identification of a tricyclic imidazo-pyrrolopyridinone derivative with potent inhibitory activities against both JAK3 and JAK1, with IC50 values of 1.1 nM and 1.5 nM, respectively. daneshyari.comnih.gov
| Compound ID | Target Kinase | IC50 (nM) |
| Tricyclic Derivative 19 | JAK3 | 1.1 |
| Tricyclic Derivative 19 | JAK1 | 1.5 |
This table shows the potent in vitro inhibitory activity of a tricyclic imidazo-pyrrolopyridinone derivative against JAK1 and JAK3.
c-Met Kinase Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a range of cellular responses, including proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in many human cancers. A conformationally constrained 2-pyridone analogue based on a pyrrolopyridine scaffold was identified as a potent c-Met kinase inhibitor with an IC50 value of 1.8 nM. nih.gov This compound also demonstrated inhibitory activity against Flt-3 and VEGFR-2 kinases with IC50 values of 4 nM and 27 nM, respectively. nih.gov Further structure-activity relationship studies of 2-pyridone based inhibitors led to the development of potent 4-pyridone and pyridine (B92270) N-oxide inhibitors. nih.gov Another study reported a 1H-pyrrolo[2,3-b]pyridine derivative that displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. researchgate.net
| Compound ID | Target Kinase | IC50 (nM) |
| 2-pyridone analogue 2 | c-Met | 1.8 |
| 2-pyridone analogue 2 | Flt-3 | 4 |
| 2-pyridone analogue 2 | VEGFR-2 | 27 |
| Compound 9 | c-Met | 22.8 |
This table presents the in vitro inhibitory activity of selected pyrrolopyridine derivatives against c-Met and other kinases.
FLT3 Kinase Inhibition (including FLT3-ITD Mutants)
Fms-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of Acute Myeloid Leukemia (AML), a common type of blood cancer associated with FLT3 overexpression. nih.gov The development of small molecule inhibitors against FLT3, including its mutated forms like internal tandem duplication (ITD), is a key strategy for AML therapy. nih.gov
Researchers have designed and synthesized series of 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors. nih.gov One notable compound, CM5, demonstrated significant inhibitory activity against both wild-type FLT3 and the FLT3-ITD mutant, with inhibition percentages of 57.72% and 53.77%, respectively, at a 1 µM concentration. nih.gov Furthermore, CM5 showed potent antiproliferative effects against FLT3-dependent human AML cell lines, MOLM-13 and MV4-11, which both harbor the FLT3-ITD mutation. nih.gov
| Compound | Target/Cell Line | Measurement | Value |
| CM5 | FLT3 | % Inhibition @ 1 µM | 57.72% |
| CM5 | FLT3-ITD | % Inhibition @ 1 µM | 53.77% |
| CM5 | MOLM-13 (AML) | IC₅₀ | 0.75 µM |
| CM5 | MV4-11 (AML) | IC₅₀ | 0.64 µM |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
Abl and Src Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has also been successfully utilized to develop potent inhibitors of Abl and Src kinases, which are key targets in cancer therapy. researchgate.net A 2,5-disubstituted 7-azaindole (B17877) derivative, methyl 5-(2-chloro-6-methylbenzylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, was found to potently inhibit both Abl and Src kinases with IC₅₀ values in the low nanomolar range. researchgate.net Additionally, a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines showed potent inhibitory activity against ABL kinase. nih.gov
| Compound | Target | Measurement | Value |
| Methyl 5-(2-chloro-6-methylbenzylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Abl Kinase | IC₅₀ | 1.4 nM |
| Methyl 5-(2-chloro-6-methylbenzylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Src Kinase | IC₅₀ | 3.4 nM |
Data sourced from ResearchGate. researchgate.net
Cdc7 Kinase Inhibition
Cell division cycle 7 (Cdc7) kinase is another attractive target for cancer therapy, and derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of this enzyme. nih.govresearchgate.net A notable series, 7-azaindolylideneimidazoles, was prepared by condensing thiohydantoin with 7-azaindole-3-carboxaldehyde. nih.gov The biological activity was influenced by the substituent on the imidazolone (B8795221) motif; a derivative with a C-2 NH-benzyl substituent demonstrated an IC₅₀ value of 20 nM against Cdc7. nih.gov The stereochemistry of the exocyclic double bond was also found to be crucial, with the Z isomer showing better interaction with the kinase. nih.gov
| Compound Series | Target | Measurement | Value |
| 7-Azaindolylideneimidazoles (C-2 NH-benzyl substituted) | Cdc7 Kinase | IC₅₀ | 20 nM |
Data sourced from Molecules. nih.gov
FMS Kinase Inhibition
While derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have been reported as potent and selective inhibitors of FMS kinase (CSF-1R), detailed in vitro inhibitory data for derivatives of the 1H-pyrrolo[2,3-b]pyridine core against FMS kinase were not present in the searched literature. nih.govtandfonline.com
Phosphodiesterase Inhibition (e.g., PDE4B) and Associated Cellular Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel basis for potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.govacs.org PDE4 is a key enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a second messenger crucial in regulating inflammatory processes. mdpi.com Inhibition of PDE4, particularly the PDE4B isoform, is an attractive strategy for treating inflammatory conditions, including central nervous system (CNS) diseases. nih.govacs.org
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated for PDE4B inhibition. nih.govacs.org Structure-activity relationship (SAR) studies revealed that substitutions on both the aryl and amide portions of the molecule are critical for activity and selectivity. acs.org One compound, 11h , which incorporates a 3,3-difluoroazetidine (B2684565) ring, showed potent PDE4B inhibition with an IC₅₀ of 0.14 µM and a 6-fold selectivity over the PDE4D isoform. acs.org Another derivative, KVA-D88 , was also identified as a potent and selective PDE4B inhibitor with an IC₅₀ of 140 nM for PDE4B versus 880 nM for PDE4D. mdpi.com
In cellular assays, these compounds demonstrated functional activity by significantly inhibiting the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS). nih.govacs.org
| Compound | Target | Measurement | Value | Selectivity (PDE4D/PDE4B) |
| 11h | PDE4B | IC₅₀ | 0.14 µM | 6-fold |
| KVA-D88 | PDE4B | IC₅₀ | 140 nM | 6.3-fold |
| KVA-D88 | PDE4D | IC₅₀ | 880 nM | N/A |
Data sourced from ACS Medicinal Chemistry Letters and MDPI. acs.orgmdpi.com
Antiproliferative and Apoptotic Mechanisms in Cellular Models
Inhibition of Cancer Cell Proliferation, Migration, and Invasion (e.g., Breast Cancer Cells)
Derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer. researchgate.netnih.gov One optimized compound, 4h , was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.gov Beyond inhibiting growth, this compound also significantly hampered the migration and invasion of 4T1 cells in vitro. nih.gov
Another study highlighted a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives with exceptional antiproliferative effects against multiple cancer cell lines. ijpsonline.com The optimized compound from this series, compound 19 , displayed potent activity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC₅₀ values of 0.109 µM and 0.245 µM, respectively. ijpsonline.com Mechanistic studies further revealed that this compound effectively suppressed the migration of A549 lung cancer cells, indicating its potential to interfere with metastatic processes. ijpsonline.com The Ras-related C3 botulinum toxin substrate 1 (RAC1) is a GTPase involved in regulating cellular migration and invasion in breast tumor cells, representing a potential target for such anti-migratory agents. ijpsonline.comscispace.com
| Compound | Cell Line | Measurement | Value |
| 19 | MDA-MB-231 (Breast) | IC₅₀ | 0.109 µM |
| 19 | MCF-7 (Breast) | IC₅₀ | 0.245 µM |
| 4h | 4T1 (Breast) | Effect | Proliferation Inhibition, Apoptosis Induction, Migration & Invasion Inhibition |
Data sourced from Indian Journal of Pharmaceutical Sciences and RSC Advances. nih.govijpsonline.com
Induction of Apoptosis Pathways
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanistic pathways. Studies on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', a related class of compounds, provide insight into these processes. For instance, compound 5k from this series was found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. mdpi.com
Mechanistic investigations revealed that treatment with compound 5k led to a significant upregulation of pro-apoptotic proteins. mdpi.com The levels of caspase-3, a key executioner enzyme in the apoptotic cascade, increased 6.9-fold compared to control cells. mdpi.com Similarly, the expression of Bax, a pro-apoptotic protein that promotes cell death, was elevated by 2.6-fold. mdpi.com Concurrently, the activity of Bcl-2, an anti-apoptotic protein, was downregulated. mdpi.com Flow cytometry analysis confirmed that treatment with compound 5k increased the percentage of both apoptotic and necrotic cells, indicating its potent cell-death-inducing capabilities. mdpi.com
Another study on 1H-pyrrolo[2,3-b]pyridine derivatives identified compound 4h as an effective apoptosis inducer in breast cancer 4T1 cells. nih.gov This highlights the broader potential of the core scaffold in developing anticancer agents that function by triggering programmed cell death.
Table 1: Effect of Compound 5k on Apoptotic Protein Levels in HepG2 Cells This table is interactive. You can sort and filter the data.
| Protein | Fold Change vs. Control | Role in Apoptosis |
|---|---|---|
| Caspase-3 | 6.9 | Pro-apoptotic (Executioner) |
| Bax | 2.6 | Pro-apoptotic |
| Bcl-2 | Downregulated | Anti-apoptotic |
Anti-inflammatory and General Immunomodulatory Activities
The 1H-pyrrolo[2,3-b]pyridine framework is a key component of molecules developed as potent immunomodulators, primarily through the inhibition of Janus kinases (JAKs). nih.govresearchgate.net JAKs are critical enzymes that regulate inflammatory and immune responses. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as promising candidates for treating immune diseases by targeting JAK3. nih.govresearchgate.net Optimization studies led to the development of compound 31 , which exhibited potent JAK3 inhibitory activity and a strong immunomodulating effect on IL-2-stimulated T cell proliferation in cellular assays. nih.gov
Further research into pyrrole (B145914) derivatives has uncovered specific anti-inflammatory mechanisms. A study on Compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid) demonstrated its ability to suppress systemic inflammation. mdpi.com In a lipopolysaccharide (LPS)-induced inflammation model, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com Notably, the treatment also caused a marked elevation of the anti-inflammatory cytokine TGF-β1, while levels of IL-10 were unaffected, indicating a selective immunomodulatory effect. mdpi.com These findings underscore the potential of the pyrrole scaffold in creating agents that can manage inflammation by modulating specific cytokine profiles. mdpi.com
Enzyme and Receptor Ligand Investigations
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of various enzymes and as ligands for receptors, demonstrating their versatility in targeting key proteins involved in disease.
One major area of focus has been on kinase inhibition for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of the fibroblast growth factor receptor (FGFR) family. nih.govrsc.org Compound 4h from this series showed significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.gov Another related compound, 5k , a halogenated 7H-pyrrolo[2,3-d]pyrimidine derivative, was identified as a multi-targeted kinase inhibitor, showing potent activity against EGFR, Her2, VEGFR2, and CDK2 with IC50 values ranging from 40 to 204 nM. mdpi.com
In the realm of immunomodulation, these derivatives have been synthesized to target Janus kinases (JAKs). nih.govresearchgate.net Compound 31 was identified as a potent JAK3 inhibitor, demonstrating the scaffold's effectiveness in this role. nih.gov Similarly, molecular docking studies have been performed on pyrrolo[3,4-b]pyridin-5-ones against serine/threonine-protein kinase AKT1 and Orexin-2 receptor (Ox2R), which are related to breast cancer, finding moderate to strong binding energies. nih.gov
Table 2: Enzyme and Receptor Inhibition by Pyrrolo[2,3-b]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme/Receptor | IC50 Value | Reference |
|---|---|---|---|
| 4h | FGFR1 | 7 nM | nih.gov |
| 4h | FGFR2 | 9 nM | nih.gov |
| 4h | FGFR3 | 25 nM | nih.gov |
| 5k | EGFR | 40-204 nM | mdpi.com |
| 5k | Her2 | 40-204 nM | mdpi.com |
| 5k | VEGFR2 | 40-204 nM | mdpi.com |
| 5k | CDK2 | 40-204 nM | mdpi.com |
| 31 | JAK3 | Potent Inhibitor | nih.gov |
Other Reported Biological Activities (e.g., Antimicrobial, Anticonvulsant, Analgesic, Anti-MDR, Anti-hypertensive, Antipyretic, Antitubercular, Antifungal)
Derivatives based on the pyrrolopyridine and related heterocyclic scaffolds exhibit a remarkably broad spectrum of other biological activities in vitro.
Antimicrobial Activity: Various pyrrole and pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. nih.govrsc.orgresearchgate.net Some compounds, such as N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamide (3b) and 7-(4-methoxyphenyl)-5,6-diphenyl-7H-pyrrolo [2,3-d]pyrimidin-4(3H)-one (7d) , showed potent activity. nih.gov A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were also identified as a novel class of highly potent antibacterial agents. nih.gov
Anticonvulsant and Analgesic Activity: Pyrrolopyridine derivatives have been extensively studied for their potential as analgesic and sedative agents. nih.govnih.gov In writhing syndrome tests, certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives showed strong analgesic activity. nih.gov The analgesic effects of related pyridazinone derivatives have also been noted. nih.gov
Anti-MDR and Antitubercular Activity: The pyrroloquinoline scaffold has been explored for activity against Mycobacterium tuberculosis. mdpi.com A series of pyrrolo[1,2-a]quinoline (B3350903) derivatives were evaluated for their anti-tubercular activities against both the H37Rv strain and multidrug-resistant (MDR) strains. mdpi.com Compound 4j (dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate) emerged as a promising agent against both. mdpi.com Additionally, 7H-Pyrrolo[2,3-d]pyrimidine and 3H-pyrrolo[2,3-c]quinoline derivatives have shown in vitro activity against virulent strains of Mycobacterium tuberculosis. nih.govnih.gov
Anti-hypertensive Activity: Several classes of related heterocyclic compounds, including indole (B1671886), quinazoline, and imidazole (B134444) derivatives, are known for their antihypertensive properties. derpharmachemica.com Specifically, N-1H-pyrrol-1-yl-3-pyridazinamines showed moderate to strong antihypertensive activity in spontaneously hypertensive rats. nih.gov The introduction of a pyrrole ring into the 6-position of a pyridazine (B1198779) nucleus has also been explored for creating compounds with hypotensive action. nih.gov
Antipyretic Activity: Certain heterocyclic compounds containing thiadiazole and pyridazinone rings have been reported to possess antipyretic properties. derpharmachemica.commdpi.com
Antifungal Activity: Pyrrolo[2,3-d]pyrimidine derivatives have been a subject of interest for developing new antifungal agents. rsc.orgresearchgate.net Studies have reported the synthesis of these derivatives with the aim of evaluating their activity against various fungal pathogens. mdpi.com Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have also demonstrated effectiveness against microorganisms, with some compounds showing antifungal activity comparable to reference drugs against hyphomycetes. nih.gov
Investigation of DNA/Protein Binding Interactions
The interaction of pyrrolopyridine-related scaffolds with biological macromolecules like DNA and proteins is a key area of investigation to understand their mechanism of action. Spectroscopic and in silico studies on anti-inflammatory and antioxidant pyrrolo[3,4-d]pyridazinone derivatives have shown that they form stable complexes with DNA and plasma proteins. nih.gov
These studies revealed that the pyridazinone derivatives bind to calf thymus DNA (ctDNA) primarily through a groove binding mechanism. nih.gov Molecular modeling confirmed these interactions, showing the formation of hydrogen bonds between the compounds and DNA bases like cytosine, guanine, and adenine. nih.gov The complexes are further stabilized by hydrophobic interactions and various π-stacking interactions. nih.gov
Furthermore, these derivatives were found to interact with plasma proteins such as orosomucoid and gamma globulin. nih.gov Fluorescence spectroscopy showed a decrease in the fluorescence intensity of these proteins upon binding with the compounds, confirming an interaction. nih.gov This binding to plasma proteins is crucial as it relates to the transport and bioavailability of potential drug candidates in the body.
3 Amino 1h Pyrrolo 2,3 B Pyridin 5 Ol As a Privileged Scaffold in Medicinal Chemistry
Scaffold Hopping and Bioisosteric Replacements in Drug Design
In modern medicinal chemistry, scaffold hopping and bioisosteric replacement are key strategies for the discovery of novel compounds and the optimization of existing drug candidates. uniroma1.itsemanticscholar.org Scaffold hopping aims to identify molecules with completely different core structures (scaffolds) that retain similar biological activity by preserving the spatial arrangement of key interacting functional groups. semanticscholar.org This approach is valuable for navigating away from known intellectual property, improving physicochemical or pharmacokinetic properties, and discovering new chemical classes for a given biological target. The 1H-pyrrolo[2,3-b]pyridine core, the foundational structure of 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol, is an attractive candidate for scaffold hopping endeavors due to its rigid bicyclic nature and its capacity for diverse functionalization. For instance, in the development of kinase inhibitors, core structures of known drugs can be replaced with a pyrrolo[2,3-b]pyridine scaffold to generate novel chemotypes with potentially improved selectivity or potency.
Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that possesses similar physical and chemical properties, leading to a compound that may have a similar biological response. u-tokyo.ac.jp This strategy is widely used to enhance a molecule's potency, selectivity, metabolic stability, and oral bioavailability, or to reduce its toxicity. u-tokyo.ac.jp The 1H-pyrrolo[2,3-b]pyridine scaffold itself can be considered a bioisostere of indole (B1671886), where a CH group in the benzene ring is replaced by a nitrogen atom. This change introduces a hydrogen bond acceptor, which can alter binding interactions with a target protein and often improves aqueous solubility and metabolic properties.
Within the this compound structure, several opportunities for bioisosteric replacement exist:
The Pyrrolo[2,3-b]pyridine Core: The entire scaffold can be replaced by other fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines to explore different binding modes or physicochemical properties. nih.gov
The 5-hydroxyl Group: This group can be tautomerize to a pyridinone, and it can be bioisosterically replaced with groups like -NH2, -SH, or small alkyl ethers to modulate hydrogen bonding capacity and lipophilicity.
The 3-amino Group: This primary amine can be substituted with other hydrogen bond donors and acceptors, such as -OH, -CH2OH, or substituted amines, to fine-tune interactions with the target. For example, pyridine (B92270) moieties are frequently used in bioisosteric replacements for corresponding benzene rings due to their ability to form hydrogen bonds and their increased water solubility. mdpi.com
Role in Lead Compound Identification and Optimization
A "lead compound" is a molecule that demonstrates a desired pharmacological or biological activity and serves as the starting point for further modification to create a viable drug candidate. patsnap.comtechnologynetworks.com The process of lead optimization involves refining the chemical structure of the lead to improve its efficacy, potency, selectivity, and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) properties. fiveable.me
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has made it a common core in many lead compounds, particularly in the development of kinase inhibitors. juniperpublishers.com Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent lead compounds for various kinases involved in cancer progression, such as Fibroblast Growth Factor Receptor (FGFR), c-Met, and Traf2 and Nck-interacting kinase (TNIK). nih.govrsc.org
Once a 1H-pyrrolo[2,3-b]pyridine-based lead is identified, optimization typically involves systematic modification at various positions of the bicyclic core. Research has demonstrated that small changes to the substituents can lead to significant improvements in biological activity. For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as FGFR inhibitors, compound 4h was identified as an appealing lead compound for subsequent optimization due to its potent inhibitory activity and low molecular weight. rsc.org Similarly, in a study targeting c-Met, several 1H-pyrrolo[2,3-b]pyridine derivatives were selected as tool compounds for further optimization based on their strong kinase inhibition. nih.gov
The table below summarizes findings from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors against colorectal cancer cells, illustrating how structural modifications impact activity (pIC50).
| Compound | Core Scaffold | Substituents | Target | pIC50 |
|---|---|---|---|---|
| Compound A | 1H-pyrrolo[2,3-b]pyridine | R1=H, R2=Phenyl | TNIK | 8.52 |
| Compound B | 1H-pyrrolo[2,3-b]pyridine | R1=H, R2=4-Fluorophenyl | TNIK | 9.15 |
| Compound C | 1H-pyrrolo[2,3-b]pyridine | R1=CH3, R2=Phenyl | TNIK | 8.70 |
| Compound D | 1H-pyrrolo[2,3-b]pyridine | R1=CH3, R2=4-Fluorophenyl | TNIK | 9.92 |
Occurrence in Natural Products (e.g., Variolins)
The this compound scaffold is closely related to the core structures of several marine alkaloids, most notably the variolin family. Variolins are isolated from the Antarctic sponge Kirkpatrickia varialosa. nih.gov The core of these natural products is a pyridopyrrolopyrimidine system, which, while not identical, contains the fused pyrrolo-pyridine motif. nih.gov
Variolin B, the most active compound in this class, has demonstrated significant in vitro antitumor activity against murine leukemia cell lines and antiviral activity. nih.gov The unique and potent biological profile of the variolins has made their pyridopyrrolopyrimidine core a challenging and attractive target for synthetic chemists, inspiring efforts to develop versatile synthetic routes to this scaffold for further biological investigation. nih.gov The structural similarity between the variolin core and the this compound scaffold highlights the potential of this chemical class to yield biologically active compounds, particularly as kinase inhibitors, which is a primary mechanism of action for the variolins. nih.gov
Comparison with Other Fused Nitrogen Heterocyclic Scaffolds
The 1H-pyrrolo[2,3-b]pyridine scaffold is one of many fused nitrogen heterocyclic systems that are considered privileged structures in medicinal chemistry. Its utility can be understood by comparing it to other prominent scaffolds.
Indoles: The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, often referred to as 7-azaindole (B17877). The replacement of the C-7 carbon of indole with a nitrogen atom introduces a hydrogen bond acceptor site without significantly altering the size and shape of the scaffold. This modification can lead to improved aqueous solubility, altered metabolic stability, and the formation of new, favorable hydrogen bonding interactions with protein targets, which can enhance potency and selectivity.
Pyrrolo[2,3-d]pyrimidines: Also known as 7-deazapurines, these compounds are isomers of purines and are found in the core structure of many FDA-approved kinase inhibitors. researchgate.netnih.gov Compared to the 1H-pyrrolo[2,3-b]pyridine scaffold, the pyrrolo[2,3-d]pyrimidine system contains an additional nitrogen atom in the six-membered ring. nih.gov This second nitrogen provides another point for hydrogen bonding and can significantly influence the electronics and solubility of the molecule. Both scaffolds are highly effective as "hinge-binding" motifs in kinase inhibitors, but the choice between them often depends on the specific topology of the ATP-binding site and the desired physicochemical properties. mdpi.com
Pyrazolo[3,4-b]pyridines: This scaffold is an isomer of 1H-pyrrolo[2,3-b]pyridine, differing in the placement of the nitrogen atoms within the five-membered ring. This seemingly small change results in different electronic properties and hydrogen bonding patterns. In some cases, both scaffolds have been investigated within the same study to compare their effectiveness. For example, a study on c-Met inhibitors designed and synthesized derivatives of both 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine, finding that both scaffolds could produce potent inhibitors, with the optimal choice depending on the other substituents on the core. nih.gov
Pyridinones: The pyridinone ring is a six-membered heterocyclic scaffold that is also prevalent in medicinal chemistry. nih.gov The 5-hydroxyl group of this compound can exist in tautomeric equilibrium with its corresponding pyridinone form. Pyridinone derivatives offer a versatile platform with multiple sites for substitution and can act as hydrogen bond donors and acceptors. nih.gov They have been successfully employed in fragment-based drug design and as bioisosteres for amides and phenol rings. bohrium.com The structural relationship suggests that pyridinone-fused heterocycles could be explored as part of a scaffold hopping strategy starting from a 1H-pyrrolo[2,3-b]pyridin-5-ol lead.
The table below provides a comparative summary of these scaffolds.
| Scaffold | Key Structural Feature | Common Role in Medicinal Chemistry |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Fused pyrrole (B145914) and pyridine rings; one nitrogen in 6-membered ring. | Bioisostere of indole; privileged scaffold for kinase inhibitors. |
| Indole | Fused pyrrole and benzene rings. | Core of many natural products and synthetic drugs; often a starting point for bioisosteric replacement. |
| Pyrrolo[2,3-d]pyrimidine | Fused pyrrole and pyrimidine rings; two nitrogens in 6-membered ring. | Bioisostere of purine (7-deazapurine); highly successful scaffold for kinase inhibitors. researchgate.netmdpi.com |
| Pyrazolo[3,4-b]pyridine | Fused pyrazole and pyridine rings; isomeric with 1H-pyrrolo[2,3-b]pyridine. | Used in kinase inhibitors and other therapeutic areas; offers different H-bonding patterns. mdpi.com |
| Pyridinone | Six-membered ring with one nitrogen and one carbonyl group. | Versatile scaffold; can be a bioisostere for phenols and amides; tautomeric form of hydroxypyridines. nih.gov |
Spectroscopic and Structural Characterization of 3 Amino 1h Pyrrolo 2,3 B Pyridin 5 Ol and Its Analogs
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct functional moieties: the amino (-NH2) group, the hydroxyl (-OH) group, the secondary amine (N-H) of the pyrrole (B145914) ring, and the aromatic C-H and ring vibrations.
The N-H stretching vibrations of the pyrrole ring and the primary amino group are typically observed in the region of 3200-3500 cm⁻¹. The O-H stretching vibration from the phenolic hydroxyl group is also expected in this region, often appearing as a broad band due to hydrogen bonding. The aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings are expected in the 1400-1650 cm⁻¹ region. Finally, C-H and N-H bending vibrations would be found in the fingerprint region (below 1400 cm⁻¹). Spectroscopic studies of related 7-azaindole (B17877) derivatives confirm these general assignments. researchgate.netproquest.comrsc.org
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Pyrrole N-H & Amino -NH₂ | 3200 - 3500 |
| O-H Stretch | Phenolic -OH | 3200 - 3600 (broad) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=C / C=N Stretch | Aromatic Rings | 1400 - 1650 |
| N-H Bend | Amino -NH₂ | 1550 - 1650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.
¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each proton. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons on the pyridine (B92270) and pyrrole rings would resonate in the aromatic region (typically 6.5-8.5 ppm). The signals for the -NH₂ and -OH protons would also be present, often as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. Studies on various 7-azaindole derivatives provide reference points for these chemical shifts. researchgate.nettandfonline.comnih.gov
¹³C-NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The carbons of the heterocyclic rings are expected to resonate in the downfield region (typically 100-150 ppm), characteristic of aromatic and heteroaromatic systems. The positions of the amino and hydroxyl groups will influence the chemical shifts of the carbons to which they are attached, typically causing a shift to a higher ppm value (deshielding) for the carbon attached to the hydroxyl group and a shift to a lower ppm value (shielding) for the carbon attached to the amino group. Data from related substituted 7-azaindoles serve as a guide for these assignments. researchgate.nettandfonline.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1H-Pyrrolo[2,3-b]pyridine Core
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Pyrrole N-H | > 10 (broad) |
| ¹H | Aromatic C-H | 6.5 - 8.5 |
| ¹H | Amino -NH₂ | Variable (broad) |
| ¹H | Hydroxyl -OH | Variable (broad) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (C₇H₇N₃O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 149.06 g/mol ).
The fragmentation of 1H-pyrrolo[2,3-b]pyridines under electron impact has been studied. rsc.org A common initial fragmentation pathway involves the loss of HCN from the pyridine ring, which is analogous to the fragmentation of indoles. For the title compound, subsequent fragmentation could involve the loss of small neutral molecules such as CO from the hydroxyl group or radicals related to the amino group. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments. rsc.org
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | ~149 | Molecular Ion |
| [M - HCN]⁺ | ~122 | Loss of hydrogen cyanide from pyridine ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound is not reported in the searched literature, analysis of related 7-azaindole derivatives reveals common structural motifs. tandfonline.comnih.govmdpi.com
The 1H-pyrrolo[2,3-b]pyridine ring system is typically found to be essentially planar. nih.govmdpi.com The bond lengths and angles within the fused rings are consistent with their aromatic character. The specific conformation of the amino and hydroxyl substituents relative to the ring would be determined, including their planarity and orientation.
In the solid state, the structure of this compound would be heavily influenced by intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the pyrrole N-H, the amino -NH₂, and the hydroxyl -OH) and acceptors (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen).
Fluorescence Spectroscopy and its Potential Biomedical Imaging Applications
The 7-azaindole scaffold is known to be a robust fluorophore, and its photophysical properties have been extensively studied. acs.org 7-Azaindole exhibits fluorescence that is highly sensitive to its environment, particularly solvent polarity. nih.gov The absorption and emission spectra of 7-azaindole are red-shifted compared to native tryptophan, making its analog, 7-azatryptophan, a useful fluorescent probe in protein studies. acs.orgnih.goviastate.edu
The introduction of amino and hydroxyl groups, which are strong auxochromes, onto the 7-azaindole core is expected to significantly modulate its fluorescent properties. An amino group, in particular, often enhances the fluorescence quantum yield and can cause a further red-shift in the emission wavelength. mdpi.comresearchgate.net The fluorescence of this compound would likely be sensitive to pH due to the protonation/deprotonation of the amino, hydroxyl, and pyridine nitrogen sites.
This tunable and environmentally sensitive fluorescence makes 7-azaindole derivatives attractive candidates for use as molecular probes and labels in biological systems. nih.gov Their ability to report on the local environment (e.g., polarity, hydrogen bonding) and their distinct spectral properties suggest potential applications in biomedical imaging for visualizing specific cellular structures or processes.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1H-pyrrolo[2,3-b]pyridine |
| 7-azaindole |
| 7-azatryptophan |
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Methodologies for Diversification
Future research will heavily focus on creating diverse libraries of 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol derivatives for biological screening. The development of novel and efficient synthetic routes is paramount to this effort. Modern synthetic strategies, such as multi-component reactions, offer a streamlined approach to complex molecules from simple precursors in a single step. ekb.egresearchgate.net For instance, three-component reactions involving building blocks like 6-aminouracil (B15529) derivatives, isatins, and acetophenones have been used to construct related pyrrolopyrimidine systems and could be adapted for this scaffold. ekb.eg
Furthermore, methods like the Thorpe-Ziegler cyclization are foundational for creating the core 3-aminopyrrole structure. semanticscholar.org Research is geared towards optimizing these reactions, for example, by using different base catalysts like triethylamine (B128534) to improve yields significantly. semanticscholar.org The use of advanced techniques such as microwave-assisted synthesis can accelerate reaction times and improve efficiency, as demonstrated in the synthesis of related pyridine (B92270) derivatives. nih.gov The goal is to build modular and flexible synthetic pathways that allow for the easy introduction of various functional groups at different positions of the 1H-pyrrolo[2,3-b]pyridine core, enabling the rapid generation of diverse chemical entities for structure-activity relationship (SAR) studies.
Advanced Structural Modifications for Enhanced Biological Potency and Selectivity
Systematic structural modifications are crucial for transforming a lead compound into a potent and selective drug candidate. For the 1H-pyrrolo[2,3-b]pyridine scaffold, extensive SAR studies have revealed key positions for modification to enhance biological activity. nih.govnih.gov
Future work will likely involve:
Substitution at the 5-position: This position is critical for interaction with various biological targets. For example, introducing a group capable of forming a hydrogen bond at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly improve inhibitory activity against Fibroblast Growth Factor Receptor (FGFR). nih.gov
N-alkylation of the Pyrrole (B145914) Ring: Modifying the nitrogen of the pyrrole ring can influence selectivity. The design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides has led to the identification of potent and selective Janus Kinase 1 (JAK1) inhibitors. nih.gov
Modifications of the Amino Group: The 3-amino group serves as a key anchor point for introducing a wide range of substituents to explore interactions within target binding sites.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve pharmacokinetic properties and potency.
These modifications aim to optimize the compound's fit within the target's binding pocket, enhancing potency while minimizing off-target effects to improve the selectivity profile. nih.govresearchgate.net
Table 1: Examples of Structural Modifications on the 1H-Pyrrolo[2,3-b]pyridine Scaffold and Their Biological Impact
| Modification Site | Modification Type | Target Protein | Observed Effect | Reference |
| 5-position | Trifluoromethyl substitution | FGFR1 | Improved activity via hydrogen bonding | nih.gov |
| Pyrrole Nitrogen | N-alkylation | JAK1 | Enhanced selectivity over other JAK isoforms | nih.gov |
| 3-position | Methylene (B1212753) bridge to various heterocycles | Cdc7 Kinase | Increased inhibitory potency | nih.gov |
| 4-position | Substituted piperidinylamino group | JAK1 | Potent and selective inhibition | nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated activity against a wide array of biological targets, suggesting broad therapeutic potential. While much focus has been on kinase inhibition for cancer therapy, future research is set to explore new targets and diseases. nih.govnih.govrsc.org
Emerging targets and therapeutic areas include:
Antiviral Agents: The PB2 subunit of the influenza RNA-dependent RNA polymerase is a promising target for anti-influenza drug discovery. nih.gov A series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives have shown potent PB2 inhibition. nih.gov
Metabolic Diseases: Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid synthesis, and its inhibition is a potential strategy for treating cancer and fatty acid-related diseases. nih.gov Novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as orally available ACC1 inhibitors. nih.gov
Neurodegenerative Diseases: The diverse biological activities of pyridine derivatives make them candidates for complex conditions like Alzheimer's disease. nih.gov
Inflammatory and Autoimmune Diseases: Selective JAK1 inhibitors based on this scaffold have shown potential in modulating cytokine-mediated inflammatory responses. nih.gov
Antimicrobial Applications: The growing problem of bacterial resistance necessitates the search for new antibacterial compounds, and pyrrolopyridine derivatives have shown activity against resistant bacterial strains. mdpi.com
Table 2: Potential Biological Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Target Class | Specific Target | Potential Therapeutic Area | Reference |
| Protein Kinases | FGFR, Cdc7, JAK1, CSF1R | Oncology, Inflammation | nih.govnih.govnih.govmdpi.com |
| Viral Proteins | Influenza PB2 | Infectious Disease (Influenza) | nih.gov |
| Enzymes | Acetyl-CoA Carboxylase (ACC1) | Oncology, Metabolic Disorders | nih.gov |
| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Oncology | nih.gov |
| G-Protein Coupled Receptors | Histamine H1 Receptor | Allergy | researchgate.net |
Integration of Advanced Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is accelerating drug discovery. Future development of this compound derivatives will increasingly rely on these integrated approaches.
Molecular Docking: This technique is used to predict the binding orientation of a compound within a protein's active site, helping to rationalize observed SAR and guide the design of new analogs with improved binding affinity. nih.govnih.govnih.gov
3D-QSAR (Quantitative Structure-Activity Relationship): Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify the key structural features that are critical for biological activity, providing a roadmap for optimization. scilit.com
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of a ligand-protein complex over time, offering deeper insights into the binding interactions than static docking models. scilit.comnih.gov This approach was used to investigate the interaction between a pyrrolo-fused heterocyclic compound and tubulin. nih.gov
Quantum Studies: Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of novel compounds, confirming their structural and energetic stability. rsc.org
By using these computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. scilit.com
Investigation of Multi-Targeting Approaches for Complex Diseases
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. The traditional "one target, one drug" approach often has limited efficacy against such diseases. nih.gov Consequently, there is growing interest in developing multi-target drugs that can modulate several key proteins simultaneously. nih.govmdpi.com
The 1H-pyrrolo[2,3-b]pyridine scaffold is well-suited for this strategy. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted kinase inhibitors, showing activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.comnih.gov This approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance. Future research will focus on rationally designing derivatives of this compound that can interact with a desired set of targets implicated in a specific complex disease, moving towards more holistic treatment strategies.
Development of this compound Derivatives as Chemical Biology Probes and Tools
Beyond direct therapeutic applications, potent and selective inhibitors are invaluable as chemical probes to investigate cellular biology. Derivatives of this compound can be developed into tools for target validation, studying signaling pathways, and imaging biological processes.
This can be achieved by:
Functionalization for Conjugation: Modifying the scaffold with reactive groups (e.g., alkynes or azides) allows for "click chemistry" conjugation to reporter molecules like fluorescent dyes or biotin. mdpi.com
Developing Fluorescent Analogs: Incorporating fluorophores into the molecular structure can create probes for use in fluorescence microscopy and other imaging techniques. mdpi.com
Creating Affinity-Based Probes: Attaching the inhibitor to a solid support can be used for affinity chromatography to identify the protein targets of a compound from cell lysates.
By developing these chemical tools, researchers can gain a deeper understanding of the biological roles of the targets modulated by this class of compounds, which in turn can inform future therapeutic strategies.
Q & A
Q. Basic
- HPLC : Use reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) for baseline separation of impurities .
- NMR : Analyze ¹H/¹³C spectra to confirm substituent positions (e.g., downfield shifts for NH₂ and OH groups) .
- Mass spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., 176.18 g/mol for C₇H₇N₃O) .
Advanced : Employ X-ray crystallography if single crystals are obtainable, as seen in related pyrrolo-pyridine analogs .
What strategies resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
Q. Advanced
- Purity validation : Re-analyze compounds via HPLC to rule out impurities (>98% purity threshold) .
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .
- Tautomerism analysis : Use computational tools (DFT) to predict dominant tautomers, as keto-enol shifts may alter receptor binding .
Case Study : A 3-trifluoromethyl analog showed conflicting IC₅₀ values due to unaccounted hydrate formation during bioassays .
How does stereochemistry impact the biological activity of pyrrolo[2,3-b]pyridine derivatives?
Q. Advanced
Q. Advanced
- Byproduct formation : Monitor intermediates via LC-MS; use scavenger resins (e.g., QuadraSil™) to remove Pd residues .
- Solvent selection : Replace THF with 2-MeTHF for safer large-scale reactions (higher boiling point, lower peroxide risk) .
- Crystallization : Optimize anti-solvent addition (e.g., water/IPA mixtures) to improve yield and polymorph control .
How can computational modeling guide the design of this compound analogs?
Q. Advanced
- Docking studies : Use AutoDock Vina to predict binding modes with kinases (e.g., ATP-binding pockets) .
- QSAR models : Correlate Hammett σ values of substituents with logP and IC₅₀ data .
- DFT calculations : Assess tautomer stability (e.g., hydroxyl vs. keto forms) to prioritize synthetic targets .
Example : A 3-formyl analog showed enhanced solubility (clogP = 1.2) but reduced metabolic stability in liver microsomes .
What safety protocols are critical when handling this compound in the lab?
Q. Basic
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hoods) .
- Storage : Keep at RT in amber vials under nitrogen to prevent oxidation .
- Spill management : Neutralize with 10% acetic acid before disposal .
How do solvent and pH affect the stability of this compound?
Q. Advanced
- Aqueous solutions : Degradation occurs at pH >8 (OH⁻ catalyzed hydrolysis); use acetate buffers (pH 4–6) for stock solutions .
- Organic solvents : DMSO stabilizes the compound for >6 months at -20°C .
- Light sensitivity : Store in dark conditions to prevent photodegradation (t₁/₂ = 14 days under UV light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
